Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropylamino group at the 5-position and an ethoxycarbonyl moiety at the 2-position.
Properties
IUPAC Name |
ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-13-7(12)6-10-11-8(14-6)9-5-3-4-5/h5H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLCJZABNRBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of different heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following analogs share the 1,3,4-oxadiazole-2-carboxylate backbone but differ in substituents at the 5-position:
Physicochemical Properties
- Polarity and Solubility: The cyclopropylamino group in the target compound likely enhances hydrophobicity compared to the -NH₂ group in Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (density: 1.362 g/cm³ ). However, the cyclopropane ring’s strain may increase reactivity. Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (similarity score 0.52 ) introduces aromaticity, which may improve π-π stacking interactions in biological systems but reduce aqueous solubility.
- Thermal Stability: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate has a boiling point of 289.1°C , suggesting moderate thermal stability. Substituting -NH₂ with cyclopropylamino may alter decomposition pathways due to ring strain.
Biological Activity
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, which is noted for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₀N₄O₃
- Molecular Weight : 194.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. This compound has shown significant antibacterial activity against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
In vitro assays demonstrated that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
The anticancer activity of this compound has been evaluated in several cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
- Study on Antibacterial Effectiveness :
- Anticancer Evaluation :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been proposed that the compound binds to enzymes or receptors involved in critical cellular processes such as cell division and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Effective (MIC < 50 µM) | IC50 = 25 µM (HeLa) |
| Methyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate | Structure | Moderate (MIC ~100 µM) | IC50 = 40 µM (MCF7) |
| Benzamide Derivative | Structure | High (MIC < 30 µM) | IC50 = 30 µM (A549) |
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A key step involves the formation of the 1,3,4-oxadiazole ring through dehydrative cyclization of a thiosemicarbazide intermediate. For example, phosphoryl chloride (POCl₃) is often used as a cyclizing agent under reflux conditions, followed by purification via flash chromatography (e.g., diethyl ether/dichloromethane mixtures) . The cyclopropylamine moiety is introduced via nucleophilic substitution or coupling reactions with ethyl oxadiazole carboxylate precursors.
Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?
- Mass spectrometry (MS): ESI+ mode typically shows [M+Na]⁺ or [M+H]⁺ peaks. For example, related oxadiazole derivatives exhibit molecular ion clusters around m/z 197–225 .
- NMR: Prioritize ¹H and ¹³C NMR to confirm substitution patterns. The cyclopropyl group shows distinct split peaks (δ ~1.0–2.5 ppm for CH₂ and CH protons).
- IR: Look for carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
Q. What crystallization techniques are suitable for structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural parameters, while ORTEP-3 generates molecular graphics to visualize bond angles and torsional strain in the cyclopropyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes with oxadiazole-binding pockets). Tools like Gaussian or AutoDock are recommended .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Case Study: If NMR data conflicts with X-ray results (e.g., unexpected diastereomers), perform variable-temperature NMR to detect conformational flexibility.
- Refinement: Use SHELXL ’s restraints for disordered cyclopropyl groups or employ twin refinement for challenging crystals .
Q. How does the cyclopropylamino group influence the compound’s stability under varying pH conditions?
- Experimental Design: Conduct accelerated stability studies (25°C/60% RH, pH 1–10). Monitor degradation via HPLC.
- Findings: The cyclopropyl group’s ring strain may enhance hydrolysis susceptibility in acidic conditions. Stabilizing excipients (e.g., cyclodextrins) or structural analogs (e.g., tert-butyl substitutions) can mitigate this .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial: Broth microdilution (MIC/MBC) against Gram+/Gram– bacteria.
- Enzyme inhibition: Fluorescence-based assays (e.g., HDAC or kinase inhibitors).
- Cytotoxicity: MTT assays on cancer cell lines (IC₅₀ values). Reference oxadiazole derivatives show activity in the µM range .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency.
- Catalysis: Use Pd/Cu catalysts for Suzuki-Miyaura couplings with halogenated precursors.
- Workflow: Employ continuous-flow reactors to reduce side reactions .
Q. What safety protocols are critical given the compound’s hazards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
